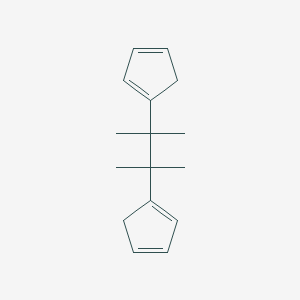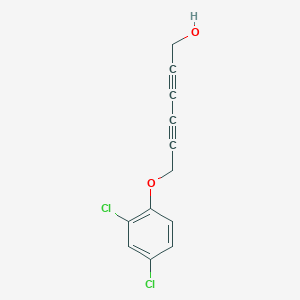
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- is an organic compound with the molecular formula C₁₄H₂₂. This compound is a derivative of cyclopentadiene, featuring two cyclopentadiene rings connected by a 1,1,2,2-tetramethyl-1,2-ethanediyl bridge. It is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- typically involves the reaction of cyclopentadiene with a suitable alkylating agent. One common method includes the use of 1,2-dibromo-1,1,2,2-tetramethylethane as the alkylating agent. The reaction is carried out in the presence of a strong base, such as sodium hydride, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic cracking of dicyclopentadiene, followed by alkylation with 1,2-dibromo-1,1,2,2-tetramethylethane. The process involves high temperatures and pressures to ensure complete conversion and high yield. The product is then purified through distillation and recrystallization.
化学反応の分析
Types of Reactions
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of diketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Diketones.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentadiene derivatives.
科学的研究の応用
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry, forming stable complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of high-performance polymers and resins, as well as in the production of specialty chemicals.
作用機序
The mechanism of action of cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- involves its ability to form stable complexes with transition metals. The compound acts as a ligand, donating electron density to the metal center, which can then participate in various catalytic cycles. The molecular targets include metal ions such as iron, nickel, and palladium, and the pathways involved include coordination and electron transfer processes.
類似化合物との比較
Similar Compounds
Cyclopentadiene: A simpler analog with the formula C₅H₆.
Dicyclopentadiene: A dimer of cyclopentadiene with the formula C₁₀H₁₂.
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: A tetramethyl derivative of cyclopentadiene.
Uniqueness
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- is unique due to its bridged structure, which imparts distinct electronic and steric properties. This makes it a valuable ligand in organometallic chemistry, offering enhanced stability and reactivity compared to its simpler analogs.
特性
CAS番号 |
60839-59-0 |
|---|---|
分子式 |
C16H22 |
分子量 |
214.35 g/mol |
IUPAC名 |
1-(3-cyclopenta-1,3-dien-1-yl-2,3-dimethylbutan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C16H22/c1-15(2,13-9-5-6-10-13)16(3,4)14-11-7-8-12-14/h5-9,11H,10,12H2,1-4H3 |
InChIキー |
FCFJRDSRIJISCS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC1)C(C)(C)C2=CC=CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14609034.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)
![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)


![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)


